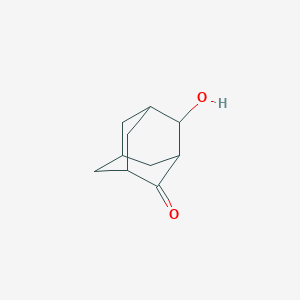

4-Hydroxyadamantan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxyadamantan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHZLHGRJCMNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1C(C(C2)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336389 | |

| Record name | 4-Hydroxyadamantan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26278-43-3 | |

| Record name | 4-Hydroxyadamantan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxyadamantan 2 One

Conventional and Novel Synthetic Routes to 4-Hydroxyadamantan-2-one

The synthesis of this compound has been approached through various chemical routes. A notable method involves the rearrangement of 4-oxahomoadamantan-5-one (B1208449). When treated with hot 50% sulfuric acid, this lactone rearranges to predominantly yield 4(a)-hydroxyadamantan-2-one, the axial epimer. researchgate.net This acid-catalyzed reaction highlights a pathway from a rearranged cage system back to a substituted adamantane (B196018) core.

Another significant route starts from the more accessible adamantanone. While direct, selective hydroxylation at the C-4 position is challenging, multi-step sequences are commonly employed. One such sequence might involve the creation of an enolate or a related reactive intermediate from adamantanone, followed by reaction with an electrophilic oxygen source. However, controlling the regioselectivity to favor the C-4 position over other sites like C-5 is a primary challenge in conventional synthesis.

A convenient synthesis for adamantanone itself, a precursor for many derivatives, has been developed from 1-hydroxyadamantane in concentrated sulfuric acid. This process involves an initial isomerization to 2-hydroxyadamantane, which then undergoes disproportionation and oxidation to form adamantanone. rsc.org

Stereoselective Synthesis of Epimeric 4(e)- and 4(a)-Hydroxyadamantan-2-ones

The hydroxyl group at the C-4 position of this compound can exist in two distinct stereochemical orientations: equatorial (e) or axial (a). The selective synthesis of each epimer is critical as their stereochemistry dictates the three-dimensional shape and, consequently, the biological activity of subsequent derivatives.

Approaches to Epimerically Pure Isomers

Facile and effective syntheses for both epimerically pure 4(e)- and 4(a)-hydroxyadamantan-2-one have been successfully developed. researchgate.netresearchgate.net These methods are crucial for investigating the distinct reactivity and properties of each isomer. For instance, the kinetically controlled rearrangement of adamantanone with sodium azide (B81097) in cold methanesulfonic acid leads to 4(e)-methylsulfonyloxyadamantan-2-one, which can be subsequently converted to the equatorial alcohol. researchgate.net In contrast, the thermodynamically controlled rearrangement of 4-oxahomoadamantan-5-one in hot sulfuric acid favors the formation of the axial 4(a)-hydroxyadamantan-2-one. researchgate.net

It has been noted that both the 4(e)- and 4(a)-hydroxy epimers are labile under both acidic and basic conditions, readily undergoing epimerization. researchgate.netresearchgate.net This instability presents a significant challenge in their synthesis and purification.

Role of Protective Groups (e.g., Ethylene (B1197577) Ketals) in Maintaining Configurational Stability

To overcome the inherent instability of the epimeric hydroxy ketones, protective groups are strategically employed. A protecting group is a reversibly formed derivative of a functional group that masks its reactivity during a chemical transformation. organic-chemistry.org In the context of this compound synthesis, the protection of the ketone functionality is paramount to prevent unwanted side reactions and control stereochemistry.

The use of an ethylene ketal to protect the ketone group has proven to be a highly effective strategy. researchgate.netresearchgate.net The resulting ketals are stable to the basic conditions often required in subsequent synthetic steps, thereby preserving the hard-won configurational purity of the hydroxyl group. researchgate.netresearchgate.net Once the desired transformations are complete, the ethylene ketal can be removed under acidic conditions to regenerate the ketone, furnishing the epimerically pure this compound. This approach makes the protected ketals invaluable and stable intermediates in the synthesis of these target molecules. researchgate.netresearchgate.net

Biocatalytic Hydroxylation Strategies for Adamantanones

Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, offers a green and highly selective alternative to classical chemical methods. frontiersin.orgrsc.org For the synthesis of hydroxylated adamantanes, enzymes provide a powerful tool for site-specific oxidation of C-H bonds, a reaction that is notoriously difficult to control with conventional reagents. frontiersin.org

Enzyme-Mediated Oxidations (e.g., Cytochrome P450cam)

Cytochrome P450 enzymes are a superfamily of monooxygenases known for their ability to hydroxylate a vast array of substrates, including unactivated carbon atoms in complex molecules. nih.gov The camphor-hydroxylating enzyme, Cytochrome P450cam (CYP101A1) from Pseudomonas putida, has been a workhorse in biocatalytic research. ethz.ch

Studies have shown that P450cam can hydroxylate adamantanone. ethz.ch When whole cells of P. putida grown on camphor (B46023) are used, they can transform adamantanone into several metabolites. ethz.ch The enzymatic machinery of this bacterium contains two key enzymes that act on adamantanone: camphor 5-monooxygenase (P450cam) and camphor 1,2-monooxygenase. P450cam catalyzes the hydroxylation of adamantanone to produce 5-hydroxyadamantan-2-one. ethz.ch Simultaneously, the camphor 1,2-monooxygenase can perform a Baeyer-Villiger oxidation on the adamantanone ring to form a lactone, 4-oxahomoadamantan-5-one. ethz.ch

While P450cam itself primarily targets the C-5 position, other P450s, like CYP101B1 from Novosphingobium aromaticivorans, have also been investigated. Although 2-adamantanone (B1666556) is a poor substrate for CYP101B1, the use of directing groups attached to the adamantane core can significantly enhance activity and selectivity. researchgate.netscispace.comadelaide.edu.au

Biocatalytic Pathways for Hydroxylated Adamantane Synthesis

The development of biocatalytic pathways aims to produce valuable hydroxylated adamantane derivatives efficiently. The biotransformation of adamantanone by P. putida illustrates a divergent pathway where both hydroxylation and Baeyer-Villiger oxidation occur. ethz.ch This "one-pot synthesis" can yield both hydroxylated ketones and lactones, which are valuable synthons for pharmaceuticals. ethz.ch

Further research has focused on engineering enzymes and using different microbial strains to achieve specific hydroxylations. For example, methods using other cytochrome P450s have been developed to produce hydroxylated adamantane compounds that serve as intermediates for functional resins and pharmaceuticals. google.comgoogle.com By screening various microorganisms or mutating existing enzymes, it is possible to tune the regioselectivity of the hydroxylation reaction. For instance, while P. putida with P450cam favors C-5 hydroxylation of adamantanone, other microbial systems or engineered enzymes could potentially favor the C-4 position, providing a direct biocatalytic route to this compound. frontiersin.orggoogle.com The use of whole-cell biocatalysts is particularly advantageous as it allows for cofactor regeneration and multi-step reaction cascades within a single system. frontiersin.org

Table of Research Findings on Adamantanone Transformations

| Starting Material | Reagent/Catalyst | Product(s) | Key Finding | Reference(s) |

| 4-Oxahomoadamantan-5-one | Hot 50% H₂SO₄ | 4(a)-Hydroxyadamantan-2-one | Thermodynamic rearrangement favors the axial epimer. | researchgate.net |

| Adamantanone | Sodium azide, cold CH₃SO₃H | 4(e)-Methylsulfonyloxyadamantan-2-one | Kinetically controlled reaction provides access to the equatorial precursor. | researchgate.net |

| 4(e)- and 4(a)-Hydroxyadamantan-2-one | Acid or Base | Epimeric mixture | The separated epimers are labile and interconvert under acidic or basic conditions. | researchgate.netresearchgate.net |

| Adamantanone | Pseudomonas putida (P450cam) | 5-Hydroxyadamantan-2-one | Biocatalytic hydroxylation occurs selectively at the C-5 bridgehead position. | ethz.ch |

| Adamantanone | Pseudomonas putida (camphor 1,2-monooxygenase) | 4-Oxahomoadamantan-5-one | Enzyme performs a Baeyer-Villiger oxidation on the adamantane ketone. | ethz.ch |

| 2-Adamantanone | Cytochrome P450 CYP101B1 | Poor substrate conversion | Direct enzymatic oxidation of 2-adamantanone by CYP101B1 is inefficient. | researchgate.netscispace.com |

Transformations of Adamantanone Precursors to this compound Analogs

The generation of this compound and its analogs from adamantanone precursors is a pivotal process in the diversification of adamantane-based compounds. These transformations typically introduce a hydroxyl group at the C4 position of the adamantanone core, leveraging the inherent reactivity of the adamantane cage.

Oxidative Functionalization Reactions

Oxidative functionalization represents a direct approach to introduce hydroxyl groups onto the adamantane framework. These reactions often proceed via radical or cationic intermediates, with the regioselectivity being a key challenge.

Various oxidizing agents and catalytic systems have been explored for the hydroxylation of adamantane and its derivatives. For instance, the oxidation of adamantane can yield a mixture of products, including 1-adamantanol (B105290) and 2-adamantanone. iitm.ac.in The selective oxidation at a specific secondary carbon, such as the C4 position in adamantan-2-one, requires careful selection of reagents and reaction conditions.

Directed C-H bond oxidation has emerged as a powerful strategy. Using a directing group, it is possible to achieve site-selective functionalization. For example, palladium-catalyzed oxidation using phenyl iodoacetate as the oxidant has been employed for the directed acetoxylation, which can then be hydrolyzed to the corresponding hydroxyl group. cuni.cz

Photochemical methods also offer a viable route for the oxidative functionalization of adamantanes. acs.org Irradiation of adamantane derivatives in the presence of an oxidant can generate radical cations, which subsequently react to introduce functional groups. acs.org For instance, the photolysis of cerium(IV) ammonium (B1175870) nitrate (B79036) can produce the NO3• radical, which selectively abstracts a hydrogen atom from a bridgehead position. acs.org

A recent study detailed the synthesis of 1-(4-hydroxyadamantan-1-yl)-3-(halophenyl)ureas by the reduction of the corresponding 1-(4-oxoadamantan-1-yl)ureas with sodium borohydride (B1222165). rjmseer.comresearchgate.net This reaction selectively reduces the ketone at the C4 position to a hydroxyl group, demonstrating a method to obtain 4-hydroxyadamantane derivatives. rjmseer.comresearchgate.net

Table 1: Examples of Oxidative Functionalization Reactions

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 1-(4-oxoadamantan-1-yl)-3-(halophenyl)ureas | Sodium borohydride, methanol | 1-(4-hydroxyadamantan-1-yl)-3-(halophenyl)ureas | 55-87% | rjmseer.comresearchgate.net |

| Adamantane | Vanadium complex anchored on Si-MCM-41, urea (B33335) hydroperoxide | 1-adamantanol and 2-adamantanone | - | iitm.ac.in |

| Adamantane derivative with directing group | Palladium acetate, phenyl iodoacetate, acetic anhydride, xylene | Acetoxylated adamantane derivative | - | cuni.cz |

This table is interactive. Click on the headers to sort the data.

Rearrangement Reactions Leading to Hydroxylated Adamantanones

Rearrangement reactions provide an alternative and often elegant pathway to access functionalized adamantane structures that might be difficult to obtain through direct functionalization. These reactions typically involve the rearrangement of a different polycyclic precursor into the adamantane scaffold.

A classic example is the Lewis acid-promoted rearrangement of tetrahydrodicyclopentadiene (B3024363) to adamantane, which is believed to mimic its geosynthetic origin. nih.gov This type of rearrangement involves a complex series of cationic 1,2-bond migrations and hydride shifts. nih.gov While this specific reaction yields the parent adamantane, analogous rearrangements of substituted precursors can lead to functionalized adamantanes.

Another relevant rearrangement involves the transformation of protoadamantanone. For instance, adamantane-1-ol can be oxidized to protoadamantanone, which is then converted to an epoxide. Subsequent treatment with Jones reagent can induce an intramolecular rearrangement, ultimately leading to a 1,2-disubstituted adamantane derivative. cuni.cz

More complex, highly substituted adamantanones can be synthesized from bicyclo[3.3.1]nonane precursors. For example, trifluoromethanesulfonic acid can promote the formation of the adamantanone core from 1,5-dialkyl-3,7-dimethylenebicyclo[3.3.1]nonan-2-one. The resulting adamantyl cation can then be trapped by various nucleophiles, including water or alcohols, to introduce a hydroxyl group. escholarship.orgucla.edu

Mechanistic Organic Chemistry of 4 Hydroxyadamantan 2 One Reactions

Elucidation of Complex Reaction Mechanisms Involving 4-Hydroxyadamantan-2-one

The rigid and sterically defined framework of this compound provides a unique substrate for studying complex reaction pathways.

Unconventional Ritter Reaction Pathways and Cyclization Phenomena

The Ritter reaction, which typically involves the reaction of a nitrile with a carbocation source to form an N-alkyl amide, takes an unusual turn with this compound. wikipedia.orgorganic-chemistry.org When this compound is treated with acetonitrile (B52724) in the presence of boron trifluoride-ether complex and trifluoroacetic acid, it does not yield the expected simple amide product. researchgate.net Instead, the reaction proceeds through an unconventional pathway, leading to complex cyclization. researchgate.net

This anomalous behavior is attributed to the generation of a carbocation intermediate that, rather than being trapped by the nitrile in a straightforward manner, participates in an intramolecular cyclization cascade. researchgate.net The presence of both a hydroxyl and a ketone group within the rigid adamantane (B196018) cage facilitates this complex reactivity.

Formation and Characterization of Novel Polycyclic Diastereoisomeric Products

The unconventional Ritter reaction of this compound results in the formation of novel and complex polycyclic diastereoisomeric products. researchgate.net The major products have been identified as diastereomers of 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo[5.3.1.1(2,6).1(4,11)]tridec-9-enes. researchgate.net The intricate structure of these products was confirmed through X-ray analysis, highlighting the unexpected cyclization pathway. researchgate.net One of the diastereomers has been successfully isolated in its pure form. researchgate.net

This reaction underscores how the unique stereoelectronic properties of this compound can direct reactions towards the formation of complex molecular architectures that would be challenging to synthesize through other methods.

Stereochemical Studies on this compound Reactivity

The rigid adamantane framework is an excellent model for investigating the factors that control stereoselectivity in chemical reactions.

Acid-Catalyzed Epimerization Kinetics and Thermodynamics

Studies on the acid-catalyzed epimerization of substituted adamantanones provide valuable insights into the kinetics and thermodynamics of these processes. While specific kinetic and thermodynamic data for the epimerization of this compound itself is not extensively detailed in the provided context, the principles can be inferred from studies on related substituted adamantanone systems. The rigid structure allows for precise examination of the influence of substituent positioning on the stability of intermediates and transition states.

Diastereoselectivity in Reduction and Addition Reactions of Substituted Adamantanones

The reduction of substituted adamantanones, such as with sodium borohydride (B1222165), has been a subject of stereochemical investigation. rushim.ruresearchgate.net The facial selectivity of these reductions, meaning the preferential attack of the hydride reagent from one of the two faces of the carbonyl group, is often low, with diastereomeric excesses typically below 40%. rushim.ru This suggests that while electronic factors play a role, dissecting the various contributing parameters is complex. rushim.ru Theoretical studies on sodium borohydride reductions of substituted cyclohexanones suggest that the formation of a contact ion pair between Na+ and BH4- and the subsequent complexation with the carbonyl oxygen are crucial for understanding diastereoselectivity. researchgate.netnih.gov

In the realm of 1,3-dipolar cycloaddition reactions, substituted adamantane-2-thiones and 2-methyleneadamantanes react with benzonitrile (B105546) oxide to yield two geometric isomers. nycu.edu.twresearchgate.net The preferred attack of the dipole on the zu-face (antiperiplanar to the more electron-rich vicinal bonds) is a common observation, supporting the transition-state hyperconjugation model. nycu.edu.twresearchgate.net

Below is a table summarizing the anti:syn epimer ratios in the photocycloaddition of methacrylonitrile (B127562) to 5-substituted adamantan-2-ones. nycu.edu.tw

| 5-substituent (X) | anti-5-X (%) | syn-5-X (%) |

| F | 54 | 46 |

| Cl | 54 | 46 |

| Br | 56 | 44 |

| C₆H₅ | 59 | 41 |

| SiMe₃ | 52 | 48 |

This data is based on GC and ¹H NMR analysis, with error limits of ±2% for GC and ±5% for ¹H NMR. Yields are 70-90% based on converted starting material. nycu.edu.tw

Influence of Substituents on Reaction Facial Selectivity

The nature and position of substituents on the adamantane ring significantly influence the facial selectivity of reactions at the carbonyl group. acs.orgacs.org Studies on 5-substituted adamantanones have been instrumental in probing the electronic factors that govern face selection. nycu.edu.tw For instance, in 1,3-dipolar cycloadditions, varying the substituent from electron-withdrawing (e.g., F, Cl, Br) to phenyl affects the product ratios. nycu.edu.twresearchgate.net

The Cieplak model, which emphasizes transition-state hyperconjugation, has been successfully applied to explain the observed facial selectivity in various reactions, including Diels-Alder reactions and 1,3-dipolar cycloadditions of 5-substituted adamantane derivatives. nycu.edu.tw This model posits that the reagent preferentially attacks the face antiperiplanar to the most electron-rich bonds. nycu.edu.tw The consistency of this preference across different reaction types, such as nucleophilic, electrophilic, and radical additions, provides strong support for the model's predictive power. nycu.edu.tw

Investigation of Intramolecular Rearrangements and Cycloadditions

The rigid, polycyclic structure of this compound provides a unique scaffold for studying complex chemical transformations. Intramolecular reactions, in particular, offer insight into the proximity and reactivity of functional groups held in fixed orientations by the adamantane cage.

Intramolecular Rearrangements

A significant example of an intramolecular rearrangement involving this compound is observed during the Ritter reaction. researchgate.netresearchgate.net Typically, the Ritter reaction involves the reaction of a carbocation or its precursor with a nitrile to form an N-alkyl amide. However, when this compound is subjected to Ritter reaction conditions (acetonitrile in the presence of boron trifluoride-ether complex and trifluoroacetic acid), the reaction follows an unusual pathway. researchgate.netresearchgate.net Instead of the expected simple amide, the major products are diastereoisomeric 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo[5.3.1.12,6.14,11]tridec-9-enes. researchgate.netresearchgate.net

The formation of this complex tetracyclic product is the result of a sophisticated cascade involving intramolecular rearrangement and nucleophilic attack. A proposed mechanism suggests that the reaction is initiated by the addition of a Lewis acid (BF3) to the carbonyl group of this compound, which facilitates the formation of a carbocation intermediate. researchgate.net This cation is then attacked by an acetonitrile molecule. The crucial step is the subsequent intramolecular nucleophilic attack by the exo-4-hydroxy group, which leads to the formation of an intermediate containing a 1,3-oxazine ring. researchgate.net This intermediate can then form a new carbocation, which is ultimately attacked by another molecule of this compound to yield the final complex product. researchgate.net This process highlights how the rigid framework of the adamantane derivative orchestrates a multi-step intramolecular sequence.

Other rearrangements, such as those involving adamantylidenes, have been studied in related systems. For instance, substituents on the adamantane cage can influence the diastereoselectivity of intramolecular 1,3-C-H insertions in adamantanylidenes. researchgate.net While not directly demonstrated for this compound itself, these studies underscore the potential for complex rearrangements within the adamantane framework. researchgate.net

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. wikipedia.org In these reactions, two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org They are classified based on the number of π-electrons involved, such as the common [4+2] Diels-Alder reaction or the [3+2] dipolar cycloaddition. wikipedia.orgmdpi.com

While the adamantane skeleton can be constructed via intramolecular cyclization reactions, and adamantane derivatives can participate in cycloadditions, specific examples involving this compound as a direct participant are not extensively documented in the literature. mdpi.com For example, 1,3-dipolar cycloadditions have been used to create annulated adamantane systems from related ketoolefins. mdpi.com Thermally induced [2+2] cycloadditions are generally forbidden and require photochemical activation, whereas [4+2] cycloadditions are often thermally allowed. openstax.orglibretexts.org Given the presence of a carbonyl group and a C-C double bond in potential reaction partners, various cycloaddition pathways, such as the oxo-Diels-Alder reaction, could be envisioned, but specific research on this compound in this context is limited.

Nucleophilic and Electrophilic Substitution Reaction Pathways on the Adamantane Cage

The substitution chemistry of the adamantane cage is largely dictated by its rigid, strain-free, and sterically hindered nature.

Nucleophilic Substitution

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. ibchem.comscience-revision.co.uk These reactions can proceed through different mechanisms, primarily SN1 (unimolecular) and SN2 (bimolecular). science-revision.co.uk

For adamantane derivatives, SN2 reactions at a bridgehead carbon are highly disfavored. The mechanism requires a backside attack by the nucleophile, which is sterically impossible on the concave side of the adamantane cage. libretexts.org Consequently, nucleophilic substitution on the adamantane skeleton typically proceeds through an SN1-type mechanism, which involves the formation of a carbocation intermediate. The bridgehead adamantyl cation is notably stable.

In the context of this compound, reactions that generate a positive charge on the cage can lead to substitution. The Ritter reaction serves as an example where the hydroxyl group can be effectively replaced. researchgate.net The reaction with acetonitrile under acidic conditions generates a carbocation, which is then trapped by the nitrile nucleophile. researchgate.net However, as discussed previously, this is often complicated by intramolecular participation of the hydroxyl group itself. researchgate.netresearchgate.net

| Mechanism | Feasibility on Adamantane Cage | Key Intermediate | Stereochemistry | Governing Factors |

|---|---|---|---|---|

| SN1 | Favored, especially at bridgehead positions | Carbocation | Racemization (if chiral center is formed) | Stability of carbocation, nature of leaving group, solvent polarity |

| SN2 | Disfavored at bridgehead positions | Pentacoordinate Transition State | Inversion | Steric hindrance prevents backside attack |

Electrophilic Substitution

Direct electrophilic substitution on the C-H bonds of the adamantane cage is generally challenging due to the low reactivity of these bonds. However, functionalization at the tertiary (bridgehead) positions is possible under forcing conditions. wikipedia.org For example, adamantane reacts with bromine in the presence of a Lewis acid catalyst to yield 1-bromoadamantane. wikipedia.org This reaction is understood to proceed via an ionic mechanism, where an electrophilic bromine species effectively abstracts a hydride from the bridgehead position to generate a stable adamantyl cation, which then reacts with a bromide ion. wikipedia.org

For this compound, the cage is expected to be significantly deactivated towards electrophilic attack compared to unsubstituted adamantane. The presence of two electron-withdrawing groups, the ketone and the hydroxyl group, reduces the electron density of the C-H bonds, making them less susceptible to attack by electrophiles.

Role of Neighboring Group Participation in Reaction Outcomes

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in This intramolecular interaction can significantly accelerate reaction rates and dictate stereochemical and regiochemical outcomes, often leading to products that would not be formed otherwise. wikipedia.orgdalalinstitute.com

The reactions of this compound provide a clear and compelling example of NGP. The hydroxyl group at the C4 position is perfectly positioned to influence reactions occurring at other sites on the adamantane cage, particularly the C2 carbonyl group.

As detailed previously, the Ritter reaction of this compound deviates from its normal course due to the direct participation of the 4-hydroxyl group. researchgate.net

Mechanism of NGP in the Ritter Reaction of this compound:

Carbocation Formation: The reaction is initiated by the formation of a carbocationic center, facilitated by a Lewis acid coordinating to the carbonyl oxygen. researchgate.net

Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen of the nearby 4-hydroxyl group attacks the carbocationic center. This intramolecular step is kinetically favored over an intermolecular attack by an external nucleophile (like acetonitrile) because the nucleophile is tethered to the molecule, reducing the entropic barrier. researchgate.netmugberiagangadharmahavidyalaya.ac.in

Cyclic Intermediate Formation: This attack results in the formation of a cyclic oxazine-type intermediate, which is a key feature of the NGP mechanism in this system. researchgate.net

Product Formation: The reaction cascade continues from this cyclic intermediate, ultimately leading to the complex tetracyclic product instead of a simple acetamido derivative. researchgate.net

This participation of the hydroxyl group serves to stabilize the reactive intermediate and direct the reaction down an entirely different pathway. researchgate.net It highlights how functional groups that are held in a fixed spatial relationship by a rigid scaffold like adamantane can exhibit profound mechanistic influence. The retention of configuration often observed in NGP-assisted reactions is due to a sequence of two SN2-like inversions (the first being intramolecular, the second intermolecular). dalalinstitute.com

| Reaction Pathway | Key Step | Product Type | Influence of 4-OH Group |

|---|---|---|---|

| Standard Ritter Reaction (Hypothetical) | Intermolecular attack of MeCN on carbocation | Simple N-(adamantyl)acetamide derivative | Acts only as a substituent |

| Observed Reaction with NGP | Intramolecular attack of 4-OH group | Complex tetracyclic oxazine (B8389632) derivative | Acts as an internal nucleophile (Neighboring Group) researchgate.net |

Design and Synthesis of 4 Hydroxyadamantan 2 One Derivatives

Strategic Derivatization at the Hydroxyl and Carbonyl Functionalities

The presence of both a hydroxyl (-OH) and a carbonyl (C=O) group on the 4-Hydroxyadamantan-2-one scaffold allows for selective and sequential modifications. These sites provide opportunities for introducing a variety of functional groups and complex organic fragments, thereby tuning the physicochemical properties of the parent molecule.

Synthesis of Acetamino and Methoxy Derivatives

The introduction of acetamino and methoxy groups represents fundamental transformations that alter the polarity, hydrogen-bonding capability, and metabolic stability of the adamantane (B196018) core.

Acetamino Derivatives: The synthesis of an acetamino group typically involves the conversion of either the hydroxyl or carbonyl group into an amine, which is then acylated. A common route starting from a hydroxyl-containing adamantane derivative is the Ritter reaction. For instance, adamantane alcohols can react with a nitrile (like chloroacetonitrile) in the presence of a strong acid (e.g., sulfuric acid) to form an N-substituted acetamide. This process effectively replaces the hydroxyl group with an acetamido group. chemicalbook.com

Another potential pathway involves the reductive amination of the carbonyl group of this compound to form an amino-alcohol, followed by selective acetylation of the newly formed amino group.

Methoxy Derivatives: The synthesis of methoxy derivatives can be achieved through the etherification of the hydroxyl group. This is typically accomplished by deprotonating the alcohol with a base (such as sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent (e.g., methyl iodide). Alternatively, the carbonyl group can first be reduced to a second hydroxyl group, creating a diol, which can then be selectively or fully methylated.

Incorporation of Complex Organic Fragments (e.g., Phenylisoserine Moieties)

The functional handles of this compound also permit the attachment of larger, more complex organic structures, such as phenylisoserine. These moieties can be linked to the adamantane scaffold primarily through the formation of ester or amide bonds.

For example, the hydroxyl group of this compound can be acylated by reacting it with an activated carboxylic acid derivative of phenylisoserine (such as an acid chloride or an ester) in the presence of a suitable catalyst or base. This reaction forms an ester linkage, covalently connecting the bulky adamantane cage to the phenylisoserine fragment. Similarly, if the carbonyl group is first converted to an amine, an amide bond can be formed with the phenylisoserine's carboxylic acid group using standard peptide coupling reagents.

Construction of Novel Heterocyclic Systems Incorporating the Adamantane Core

The carbonyl functionality of this compound is a key feature that allows it to be used as a foundational component in the synthesis of novel heterocyclic systems. Through condensation and multicomponent reactions, the adamantane cage can be fused or appended to various pharmacologically relevant scaffolds.

Thiazolone Derivatives and Related Scaffolds

The synthesis of adamantane-containing thiazolone derivatives often begins with an adamantyl amine. This amine is first converted to an adamantyl thiourea. Subsequently, this thiourea derivative undergoes a cyclocondensation reaction with a 2-bromo ester to form the 2-(adamantan-1-ylamino)thiazol-4(5H)-one ring system. mdpi.comnih.gov The reaction conditions can be varied depending on the substituents on the bromo ester, with some syntheses proceeding at room temperature in chloroform, while others may require heating in an alkaline medium. mdpi.com

Different substituents can be introduced at the C-5 position of the thiazole (B1198619) ring, leading to a library of related compounds. The yields of these reactions can vary significantly based on the chosen reactants and conditions. mdpi.com

| Reactant 1 | Reactant 2 | Resulting Scaffold | General Conditions |

|---|---|---|---|

| 1-(Adamantan-1-yl)thiourea | 2-Bromo esters | 2-(Adamantan-1-ylamino)thiazol-4(5H)-one | Chloroform at room temperature or heating in alkaline medium |

Pyrimidine and Pyrrolo[2,3-b]pyridine Carboxamide Analogs

The construction of pyrimidine and pyrrolo[2,3-b]pyridine rings often relies on multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules in a single step. ijper.orgresearchgate.net

Pyrimidine Derivatives: Adamantane-containing ketones can serve as one of the components in MCRs for pyrimidine synthesis. A general approach involves the reaction of a ketone, an aldehyde, and a urea (B33335) or thiourea derivative under catalytic conditions to form a dihydropyrimidine (B8664642) ring, which can then be oxidized to the aromatic pyrimidine. Another sustainable method involves the iridium-catalyzed reaction of amidines with alcohols, which proceed through condensation and dehydrogenation steps to yield highly substituted pyrimidines. nih.govorganic-chemistry.org

Pyrrolo[2,3-b]pyridine Carboxamide Analogs: The synthesis of these analogs often involves a multi-step sequence starting from a suitable pyridine precursor. nih.gov A common intermediate is prepared and subsequently elaborated through coupling reactions, such as the Chan-Lam coupling, followed by saponification of an ester to a carboxylic acid. nih.gov This acid is then coupled with various amines using standard peptide coupling agents to yield the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives. nih.gov This modular approach allows for the introduction of diversity at the carboxamide position. A variety of such analogs have been synthesized and characterized. nih.gov

Pyrido[2,3-d]pyrimidine Conjugates

Pyrido[2,3-d]pyrimidines represent another important class of heterocycles that can be synthesized using adamantane-containing precursors. These syntheses are often achieved through multi-component reactions that build the fused ring system in a convergent manner. researchgate.netresearchgate.net

One established route involves the reaction of a 6-aminouracil derivative, an aldehyde, and a ketone. researchgate.net If an adamantane-containing ketone like this compound is used, the resulting product would feature the adamantane cage directly incorporated into the heterocyclic structure. In other strategies, a pre-formed pyrido[2,3-d]pyrimidine scaffold containing a reactive site (e.g., a chloroacetyl group) is synthesized first. This intermediate is then reacted with an aminoadamantane derivative, such as 3-aminoadamantan-1-ol, to form the final conjugate. researchgate.netorientjchem.org This latter approach has been used to create a series of N-(hydroxyadamantan-1-yl)pyrido[2,3-d]pyrimidine-3(4H)-carboxamides. orientjchem.org

| Precursor 1 | Precursor 2 | Resulting Scaffold | Key Reaction Type |

|---|---|---|---|

| 3-(2-chloroacetyl)pyrido[2,3-d]pyrimidin-4(3H)-one | 3-Aminoadamantan-1-ol | N-(hydroxyadamantan-1-yl)pyrido[2,3-d]pyrimidine carboxamide | Nucleophilic Substitution |

| 6-Aminouracil | Adamantane Ketone + Aldehyde | Adamantane-substituted Pyrido[2,3-d]pyrimidine | Multicomponent Condensation |

Seven-Membered Cyclic Amide Derivatives

The synthesis of seven-membered cyclic amides, or lactams, from cyclic ketones is a well-established transformation in organic chemistry, often accomplished through ring-expansion reactions. In the context of this compound, this can be hypothetically achieved via reactions such as the Beckmann or Schmidt rearrangements, which would yield novel adamantane-fused azepanones.

The Beckmann rearrangement provides a classic route for converting a ketoxime into a lactam under acidic conditions. masterorganicchemistry.comwikipedia.orgchemistrysteps.comorganic-chemistry.org The synthesis would begin with the conversion of the ketone at the C-2 position of this compound to its corresponding oxime by reacting it with hydroxylamine (NH₂OH). The resulting this compound oxime can then be treated with an acid catalyst (e.g., sulfuric acid, PCl₅) to induce the rearrangement. wikipedia.org In this process, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, leading to the insertion of the nitrogen atom into the adamantane framework and expanding one of the six-membered rings into a seven-membered lactam.

The Schmidt reaction offers an alternative pathway, reacting the ketone directly with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orgbyjus.comlibretexts.orgorganic-chemistry.org This reaction proceeds through the nucleophilic addition of the azide (B81097) to the protonated carbonyl group, followed by a rearrangement that expels dinitrogen gas and results in the formation of the seven-membered lactam. libretexts.org The regioselectivity of both the Beckmann and Schmidt rearrangements on the asymmetric adamantane skeleton would be a critical factor, influencing which C-C bond adjacent to the original carbonyl group migrates.

The resulting seven-membered cyclic amide derivatives of this compound are examples of "twisted amides," where the rigid adamantane cage forces the amide bond to deviate from planarity. mdpi.com Such strained lactams are of significant interest as they can exhibit enhanced reactivity and unique chemical properties.

Development of Adamantane-Based Guanylhydrazone Analogues

Adamantane derivatives featuring hydrazone and guanylhydrazone moieties have shown a wide spectrum of biological activities. mdpi.comnih.gov While direct synthesis from this compound is not prominently documented, a plausible synthetic route can be proposed based on established chemical transformations.

The synthesis of a guanylhydrazone analogue would likely commence with the formation of a hydrazone from this compound. This can be achieved by the condensation of the ketone at C-2 with hydrazine (H₂NNH₂) or a substituted hydrazine. The resulting 4-hydroxyadamantan-2-hydrazone serves as a key intermediate.

To construct the guanylhydrazone moiety, the intermediate hydrazone can be reacted with a guanylating agent, such as S-methylisothiourea or 1H-pyrazole-1-carboxamidine. This step converts the terminal amino group of the hydrazone into a guanidine group, yielding the target 4-hydroxyadamantan-2-guanylhydrazone derivative.

Research on other adamantane derivatives has demonstrated that the combination of the bulky, lipophilic adamantane cage with the polar, hydrogen-bond-donating guanylhydrazone group can lead to compounds with interesting pharmacological profiles. nih.gov The general synthetic approach for creating hydrazide-hydrazones from 1-adamantane carboxylic acid, for instance, involves a two-step process of forming a carbohydrazide followed by condensation with aldehydes or ketones. nih.gov This established methodology supports the feasibility of derivatizing adamantane ketones like this compound to introduce the desired guanylhydrazone functionality.

Synthesis of Advanced Intermediates for Complex Molecule Construction (e.g., Tubulin Ligands)

The adamantane scaffold is a valuable pharmacophore in drug design, prized for its ability to increase lipophilicity and metabolic stability. nih.gov Its rigid structure makes it an excellent building block for constructing complex molecules that can interact with biological targets, such as tubulin. nih.govresearchgate.net Tubulin is a critical protein involved in microtubule dynamics, and its inhibitors are among the most effective anticancer agents. organic-chemistry.org

This compound is a promising starting material for the synthesis of advanced intermediates for tubulin ligands. Its two functional groups provide handles for introducing various side chains that can interact with binding sites on the tubulin protein. For example, adamantane-based taxol mimetics and adamantane-colchicine hybrid compounds have been synthesized and shown to interfere with microtubule dynamics. nih.govresearchgate.net

A synthetic strategy could involve using the hydroxyl group at C-4 of this compound as an attachment point for side chains that mimic those of known tubulin inhibitors. For instance, esterification of the hydroxyl group with a complex carboxylic acid could introduce moieties designed to interact with specific regions of the colchicine binding site on tubulin. The ketone at C-2 could be further modified, for example, by reduction to a secondary alcohol and subsequent etherification, providing another point for structural elaboration. The inherent rigidity of the adamantane core helps to pre-organize these appended functional groups in a defined spatial orientation, which can be crucial for high-affinity binding to a protein target.

Stereochemical Control in Derivative Synthesis

The stereochemistry of derivatives synthesized from this compound is of paramount importance, as the three-dimensional arrangement of atoms dictates their interaction with chiral biological molecules. This compound itself is a chiral molecule, and its inherent stereochemistry can be used to influence the stereochemical outcome of subsequent reactions, making it a valuable chiral building block. nbinno.comenamine.netresearchgate.netsigmaaldrich.com

Stereochemical control is particularly relevant in reactions involving the C-2 ketone. Nucleophilic addition to the carbonyl group, such as in reduction reactions using hydride reagents (e.g., NaBH₄) or in Grignard reactions, will generate a new stereocenter at C-2. libretexts.orgorganic-chemistry.org The stereoselectivity of this addition is governed by the facial selectivity of the nucleophilic attack on the trigonal planar carbonyl carbon. libretexts.orgyoutube.com

Two main factors influence this selectivity in cyclic systems: steric hindrance and electronic effects. researchgate.net

Steric Hindrance : The bulky adamantane framework can sterically hinder one face of the carbonyl group more than the other, directing the incoming nucleophile to the less hindered face.

Electronic Effects : The existing hydroxyl group at C-4 can influence the trajectory of the approaching nucleophile through space or by coordination with the reagent, especially if metal-containing reagents are used.

For instance, the reduction of the ketone in this compound would likely lead to the formation of one diastereomer of adamantane-2,4-diol in excess over the other. The precise stereochemical outcome would depend on the specific reagent and reaction conditions employed. By carefully selecting these conditions, chemists can control the formation of the desired stereoisomer, which is a critical aspect in the synthesis of enantiomerically pure, complex molecules. nih.govnih.govgoogle.com

Advanced Spectroscopic and Analytical Characterization in 4 Hydroxyadamantan 2 One Research

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is a premier analytical technique for determining the precise atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a substance, scientists can generate a three-dimensional map of electron density. wikipedia.org This map reveals the exact spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice. wikipedia.org

The process involves placing a crystal in an intense, monochromatic X-ray beam and measuring the angles and intensities of the diffracted rays. wikipedia.org Each compound produces a unique diffraction pattern that, once analyzed, provides definitive structural information. wikipedia.org For a molecule like 4-Hydroxyadamantan-2-one, this technique would confirm the rigid tricyclic adamantane (B196018) framework and precisely locate the positions of the hydroxyl (-OH) and carbonyl (C=O) groups relative to each other and the carbon cage.

While X-ray crystallography has been successfully applied to determine the structures of related adamantane derivatives, such as 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides and various polymorphs of Adamantanone, specific crystallographic data for this compound is not widely published. mdpi.comnih.gov However, the application of this technique would be the ultimate method to confirm its three-dimensional conformation and intermolecular interactions, such as hydrogen bonding, in the solid state.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical tool used to identify the functional groups present in a molecule. thermofisher.comupi.edu The technique is based on the principle that covalent bonds in a molecule vibrate at specific frequencies. thermofisher.com When a sample is exposed to infrared radiation, its bonds absorb energy at their characteristic frequencies, and an FTIR spectrometer measures this absorption to produce a unique spectral fingerprint. upi.edu

For this compound, the FTIR spectrum is expected to show distinct absorption bands corresponding to its key functional groups: the hydroxyl group (-OH) and the carbonyl group (C=O). The presence of these groups can be confirmed by identifying their characteristic peaks in the spectrum.

Hydroxyl (-OH) group: A broad absorption band is typically observed in the region of 3650–3200 cm⁻¹, which is indicative of O-H stretching vibrations. upi.edu The broadening of this peak is due to intermolecular hydrogen bonding.

Carbonyl (C=O) group: A strong, sharp absorption peak corresponding to the C=O stretching vibration is expected. For a cyclic ketone like adamantanone, this peak typically appears in the range of 1725–1705 cm⁻¹.

C-H bonds: Stretching vibrations for the C-H bonds of the adamantane cage would be observed in the 3000–2850 cm⁻¹ region.

C-O bond: The stretching vibration for the C-O bond of the secondary alcohol would appear in the fingerprint region, typically around 1100-1000 cm⁻¹.

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3650 - 3200 (Broad) |

| Carbonyl (C=O) | C=O Stretch | 1725 - 1705 (Strong, Sharp) |

| Alkane (C-H) | C-H Stretch | 3000 - 2850 |

| Alcohol (C-O) | C-O Stretch | 1100 - 1000 |

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice due to their high resolution, sensitivity, and accuracy.

HPLC is a widely used analytical technique for the separation of non-volatile or thermally unstable compounds. bsu.edu.eg In a typical reverse-phase HPLC setup, a liquid mobile phase pumps the sample through a column packed with a nonpolar stationary phase (such as C18). sielc.com Compounds in the sample separate based on their differential partitioning between the mobile and stationary phases. More polar compounds elute faster, while less polar compounds are retained longer on the column.

Given the polar nature of the hydroxyl and carbonyl groups, this compound can be effectively analyzed using reverse-phase HPLC. A typical method would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. bsu.edu.egsielc.com A UV detector would be suitable for detection, as the carbonyl group possesses a chromophore that absorbs UV light. This method is crucial for determining the purity of a sample by separating the main compound from any impurities or byproducts from its synthesis. bsu.edu.eg

The table below outlines a potential set of parameters for an HPLC analysis of this compound.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Detector | UV-Vis or Photodiode Array (PDA) |

| Wavelength | ~210 nm (for carbonyl group) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 40 °C |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. sielc.com The principles of separation are the same as in HPLC, but the enhanced efficiency allows for much faster run times and better separation of complex mixtures.

For the purity analysis of this compound, a UPLC method would offer a more rapid and sensitive assessment. The higher resolving power can better separate closely related impurities, providing a more accurate purity profile. The shorter analysis time is particularly advantageous for high-throughput screening applications.

A representative UPLC method for this compound is detailed in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Detector | Photodiode Array (PDA) or Mass Spectrometry (MS) |

| Wavelength | ~210 nm |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 2 µL |

| Column Temp. | 45 °C |

Biological and Pharmacological Research Applications of 4 Hydroxyadamantan 2 One Derivatives

Enzyme Inhibition Studies

The unique topology of the 4-Hydroxyadamantan-2-one core has been leveraged in the design of potent and selective enzyme inhibitors. A primary focus of this research has been on 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme implicated in metabolic disorders.

Inhibition of 11β-HSD1 is considered a promising therapeutic strategy for conditions like type 2 diabetes and metabolic syndrome, as the enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol in key metabolic tissues. researchgate.netresearchgate.net Increased levels of 11β-HSD1 can lead to insulin (B600854) resistance and central obesity. rsc.org Adamantane (B196018) derivatives have emerged as a major class of 11β-HSD1 inhibitors. researchgate.netresearchgate.net

Research has demonstrated that the this compound structure can serve as a starting point for synthesizing such inhibitors. For example, one synthetic route transforms 5-hydroxyadamantan-2-one (an alternative nomenclature for this compound) into a bromide intermediate, which is then converted into a sulfinate, a precursor for more complex inhibitor structures. researchgate.net Other research has focused on developing various adamantane-based derivatives, such as α-sulfonamido-N-adamantanecarboxamides and 2-(adamantan-1-ylamino)thiazol-4(5H)-ones, which have shown significant inhibitory potency against 11β-HSD1. rsc.orgnih.gov For many of these thiazolone derivatives, an inhibition of over 50% for 11β-HSD1 was observed at a concentration of 10 µM. nih.govmdpi.com

Inhibitory Activity of Selected Adamantane Derivatives on 11β-HSD Isoforms

| Compound Derivative Class | Example Compound | Target | Observed Inhibition | Reference |

|---|---|---|---|---|

| 2-(adamantan-1-ylamino)thiazol-4(5H)-one | Compound 3i (2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) | 11β-HSD1 | 82.82% inhibition at 10 µM | nih.gov |

| 2-(adamantan-1-ylamino)thiazol-4(5H)-one | Compound 3i | 11β-HSD2 | <45% inhibition at 10 µM | nih.gov |

| α-sulfonamido-N-adamantanecarboxamide | Compound 7a (unsubstituted phenyl sulfonamide) | Human 11β-HSD1 | IC50: 89 nM | rsc.org |

| α-sulfonamido-N-adamantanecarboxamide | Compound 7j | Human 11β-HSD1 | IC50: 8 nM | rsc.org |

The development of effective 11β-HSD1 inhibitors hinges on understanding the structure-activity relationship (SAR), which dictates how chemical modifications to the adamantane scaffold affect potency and selectivity over the related isoform, 11β-HSD2. nih.gov For adamantane derivatives, the bulky, lipophilic cage often provides a strong anchor point within the enzyme's active site. researchgate.net

In the α-sulfonamido-N-adamantanecarboxamide series, SAR studies revealed that substitutions on the phenyl sulfonamide group were critical for potency. rsc.org For instance, compound 7j in one study was found to be the most active, with an IC50 value of 8 nM against human 11β-HSD1, and it also exhibited good stability and permeability profiles. rsc.org This compound showed approximately 79% inhibition of 11β-HSD1 in both liver and fat tissues in an in vivo mouse model. rsc.org

For 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives, studies showed that nearly all synthesized compounds inhibited 11β-HSD1 more effectively than 11β-HSD2. mdpi.com The most active compound in this series, which featured a spiro[4.5]decane substituent, had an inhibition of 82.82% against isoform 1, a value comparable to the known inhibitor carbenoxolone. researchgate.netnih.gov This research highlights that modifications at the C-5 position of the thiazole (B1198619) ring are key to modulating activity and selectivity. nih.govmdpi.com Molecular docking studies have helped to rationalize these findings, showing that specific substitutions can enhance interactions with hydrophobic pockets and key residues within the 11β-HSD1 active site. nih.govescholarship.org

Investigations into Receptor Interactions and Neuroactive Effects

Beyond enzyme inhibition, derivatives of this compound have been investigated for their effects on the central nervous system, with a focus on neuroprotection and cerebrovascular activity, particularly under ischemic conditions.

Research has shown that this compound (also referred to as 5-hydroxyadamantane-2-on) demonstrates significant cerebrovascular and neuroprotective activity in rat models of brain ischemia. nih.govresearchgate.net In animals subjected to global permanent brain ischemia, the compound was found to enhance cerebral blood flow and decrease vascular tone. nih.gov This effect was notably absent in intact (non-ischemic) rats, suggesting a selective action on compromised brain tissue. nih.gov

Furthermore, in a model of permanent middle cerebral artery occlusion, administration of this compound promoted the recovery of neural cells, axons, and glial cells, and increased the number of microcirculatory vessels. nih.govresearchgate.net These results point to a neuroprotective effect, which was further supported by experiments showing an increased survival rate in animals with hypergravity-induced ischemia. nih.govresearchgate.net

The mechanism behind the cerebrovascular effects of this compound appears to involve the GABA-ergic system. nih.gov Substances with GABA-ergic mechanisms are known to exhibit vasodilating activity, particularly in ischemic conditions. nih.gov To investigate this link, experiments were conducted where the GABAA receptor was blocked using bicuculline (B1666979). nih.govresearchgate.net When bicuculline was administered to ischemic rats, the subsequent administration of this compound failed to produce its characteristic increase in local brain blood flow. nih.govresearchgate.net This elimination of the compound's effect strongly suggests that its vasodilatory and neuroprotective activities are mediated through the GABA-ergic system of the brain's vessels. nih.govresearchgate.net However, in vitro radioligand analysis found that succinate (B1194679) esters of 5-hydroxyadamantan-2-one did not directly compete for GABAA-receptors on rat-brain membranes, indicating a potentially indirect or complex mechanism of action on the GABA system. researchgate.net

To better understand its unique pharmacological profile, this compound has been compared with memantine (B1676192), another adamantane derivative widely used in neurological practice. nih.gov Memantine is known to exert its neuroprotective effects primarily by acting as a non-competitive antagonist of NMDA-type glutamate (B1630785) receptors. nih.govresearchgate.net

Comparative studies revealed a significant difference in their mechanisms. nih.gov While memantine blocks NMDA receptors, experiments found that this compound does not interact with the NMDA receptor's channel site. nih.govresearchgate.net Furthermore, their effects on cerebral blood flow are contrasting: this compound enhances blood flow in the ischemic brain, whereas memantine was found to decrease blood flow in both intact and ischemic brains. nih.gov Neither compound was found to compete for dopamine (B1211576) D2 or serotonin (B10506) 5-HT1A/2A receptor binding sites. nih.gov This research establishes this compound as an adamantane derivative with significant neuroprotective and cerebrovascular activity that is distinct from the NMDA receptor antagonism characteristic of memantine. nih.govresearchgate.net

Comparative Profile of this compound and Memantine

| Feature | This compound | Memantine | Reference |

|---|---|---|---|

| Primary Mechanism | Presumed GABA-ergic system modulation | Non-competitive NMDA receptor antagonist | nih.govresearchgate.net |

| Effect on Cerebral Blood Flow (Ischemic Brain) | Enhances blood flow | Decreases blood flow | nih.gov |

| Effect on Cerebral Blood Flow (Intact Brain) | No significant effect | Decreases blood flow | nih.gov |

| Interaction with NMDA Receptor Site | No | Yes | nih.govresearchgate.net |

| Neuroprotective Activity | Demonstrated in ischemia models | Demonstrated in neurodegenerative models | nih.govnih.gov |

Antiproliferative and Antimicrobial Activity Research of Adamantane-Containing Compounds

The rigid, cage-like structure of adamantane has been a foundational element in the development of new therapeutic agents, with numerous studies investigating the antiproliferative and antimicrobial properties of its derivatives.

Research into adamantyl-containing compounds has demonstrated notable antiproliferative effects against a range of cancer cell lines. For instance, various libraries of adamantane derivatives have been synthesized and tested, showing activity against murine leukemia (L1210), human T-lymphocyte (CEM), and human cervix carcinoma (HeLa) cells. nih.govresearchgate.net One study identified that adamantylphthalimides with longer alkyl linkers between the adamantane and phthalimide (B116566) moieties exhibited the highest activity. nih.gov

Further investigations have explored adamantane-indole hybrid molecules. A series of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea (B33335)/thiourea derivatives were synthesized and found to be active against H460 lung cancer, HepG2 liver cancer, and MCF-7 breast cancer cell lines. nih.govmdpi.com Certain compounds from this series, such as 7n and 7s, were found to induce apoptosis by modulating the expression of the orphan nuclear receptor Nur77, a potential therapeutic target in cancer. nih.govmdpi.com Similarly, adamantane-containing dihydropyrimidine (B8664642) (DHPM) derivatives have shown significant cytotoxicity against A-549 human non-small cell lung cancer cells, with some analogues demonstrating higher cytotoxicity than the standard anticancer drug doxorubicin. nih.gov

In the realm of antimicrobial research, adamantane derivatives have shown considerable promise. researchgate.net Novel hydrazide-hydrazones incorporating a 1-adamantane carbonyl group were active against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. bas.bg Isothiourea derivatives containing an adamantane system also displayed significant antibacterial activity. bas.bg Research on adamantane-1-carboxamides revealed that N,N'-bis-adamantane-1-carboxamide of 1,6-diaminohexane was effective against both Gram-positive and Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 125 µg/ml, and showed even higher antifungal activity against C. albicans (MIC of 63 µg/ml). bas.bg

Other studies have synthesized adamantane derivatives of phthalimides that exhibited potent activity against Staphylococcus aureus, with MIC values as low as 0.022 µg/ml. pensoft.netnih.gov The combination of adamantane with a 1,2,4-triazole (B32235) ring has also produced compounds with marked activity against S. aureus and Pseudomonas aeruginosa. asm.org

Table 1: Selected Antiproliferative Activity of Adamantane Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Adamantylphthalimides | L1210, CEM, HeLa | Moderate activity in micromolar concentrations. nih.gov | nih.gov |

| Adamantyl-Indole-Urea/Thiourea | H460, HepG2, MCF-7 | Compounds induced apoptosis via Nur77 modulation. nih.govmdpi.com | nih.govmdpi.com |

| Adamantane-Dihydropyrimidines | A-549 (Lung) | Some derivatives showed IC50 values as low as 1.03 µg/mL. nih.gov | nih.gov |

| Adamantyl Isothioureas | Hep-G2 (Liver) | Suppressed tumor growth in vivo. colab.ws | colab.ws |

| Adamantyl-diarylbutylamines | IGROV-1 (Ovarian) | Significant in vitro and in vivo anticancer profile. pensoft.net | pensoft.net |

Table 2: Selected Antimicrobial Activity of Adamantane Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Microbial Strain(s) | Activity (MIC) | Reference(s) |

|---|---|---|---|

| Adamantyl-Phthalimides | Staphylococcus aureus | As low as 0.022 µg/ml. pensoft.netnih.gov | pensoft.netnih.gov |

| Adamantane-1-carboxamides | S. aureus, P. aeruginosa | 125 µg/ml. bas.bg | bas.bg |

| Adamantane-1-carboxamides | Candida albicans | 63 µg/ml. bas.bg | bas.bg |

| Adamantane-Triazole derivatives | S. aureus | 15.6 µg/ml. asm.org | asm.org |

| Adamantane-Triazole derivatives | P. aeruginosa | 62.5 µg/ml. asm.org | asm.org |

| Hydrazone Derivatives | Gram-positive bacteria | MIC = 62.5–1000 µg/mL. bas.bg | bas.bg |

Role of the Adamantyl Moiety in Modulating Pharmacological Profiles

Enhancement of Drug-like Qualities and Therapeutic Index

The adamantyl group is recognized for its ability to improve the drug-like characteristics of a molecule. publish.csiro.au Its rigid, three-dimensional structure provides steric bulk that can protect adjacent functional groups from metabolic degradation, thereby enhancing the metabolic stability and plasma half-life of a drug. nih.govresearchgate.netmdpi.com This increased stability contributes to improved absorption, distribution, metabolism, and excretion (ADME) properties of the resulting hybrid molecule. researchgate.net

Furthermore, the incorporation of an adamantane moiety can positively modulate the therapeutic index of a parent compound. bas.bgpensoft.netpensoft.net By improving a drug's stability and pharmacokinetic profile, the adamantane group can help increase its efficacy at the target site while potentially reducing off-target effects, leading to a better balance between therapeutic benefit and toxicity. pensoft.net This has been a key reason for its widespread use in designing new agents across various therapeutic areas. bas.bgpensoft.net

Influence on Lipophilicity and Bioavailability

The adamantane moiety is frequently described as a "lipophilic bullet" in drug design. nih.govresearchgate.net Its hydrocarbon structure imparts significant lipophilicity, which is a critical factor for a drug's ability to cross biological membranes, including the blood-brain barrier. researchgate.netpublish.csiro.au The introduction of an adamantyl group can increase the partition coefficient (logP value) of a molecule, moving it into a more clinically useful range. researchgate.net

Application as Biological Probes for Mechanistic Investigations

Beyond direct therapeutic applications, adamantane derivatives serve as valuable tools for investigating biological mechanisms. The unique properties of the adamantyl group make it an excellent probe for studying molecular interactions. nih.gov

Adamantane compounds have been used extensively in studies with liposomes, which act as models for cell membranes. nih.gov These investigations help to elucidate how adamantane-containing drugs interact with and partition within lipid bilayers, providing insight into the initial steps of drug transfer through cell membranes. nih.govmdpi.com The ability of the adamantane moiety to act as an anchor in the lipid bilayer has promising applications for understanding surface recognition and receptor targeting processes in living cells. nih.govmdpi.com

The rigid adamantane scaffold is also ideal for designing multifunctional probes. Its four bridgehead positions can be functionalized to create multivalent scaffolds for the presentation of bioactive molecules, such as peptides. colab.ws This allows for detailed studies of multivalent binding interactions with biological targets, like proteins and receptors, which is crucial for understanding many physiological and pathological processes. colab.ws The use of adamantane as a core structure for building complex molecular architectures facilitates the investigation of structure-activity relationships and the mechanisms of action of various therapeutic agents. nih.govcolab.ws

Emerging Research Areas and Future Perspectives for 4 Hydroxyadamantan 2 One Chemistry

Integration in Advanced Drug Delivery Systems

The lipophilic nature and structural stability of the adamantane (B196018) cage make it an ideal component for sophisticated drug delivery systems. researchgate.netmdpi.com Researchers are actively investigating its integration into various platforms to enhance the efficacy and targeting of therapeutic agents.

Adamantane-Based Dendrimers for Controlled Release

Dendrimers are highly branched, tree-like macromolecules with well-defined structures, making them excellent candidates for drug carriers. units.it Adamantane moieties can be incorporated into dendrimer architectures in two primary ways: as a core to which branches are attached or as functional groups on the dendrimer's surface. researchgate.netmdpi.com This versatility allows for precise control over the dendrimer's size, shape, and surface chemistry. encyclopedia.pubnih.gov

Adamantane-based dendrimers offer several advantages for controlled drug release:

Enhanced Drug Loading: The internal cavities and surface functionalities of dendrimers provide ample space for encapsulating or conjugating drug molecules. units.it

Controlled Release: The release of the drug can be triggered by specific stimuli such as pH, temperature, or enzymes, allowing for targeted delivery to diseased tissues. mdpi.com

Improved Stability: The dendrimer structure can protect the encapsulated drug from degradation, increasing its shelf life and bioavailability. encyclopedia.pub

A notable example involves the use of cyclodextrin-grafted PAMAM dendrimers with adamantane-grafted dendrimers as shell elements for combined therapy applications. encyclopedia.pub

Liposomal and Cyclodextrin-Based Formulations for Enhanced Targeting

Liposomes, artificial vesicles composed of a lipid bilayer, are widely used as drug carriers due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs. mdpi.compensoft.net Adamantane derivatives, including 4-hydroxyadamantan-2-one, can be incorporated into liposomes, acting as anchors within the lipid bilayer. mdpi.compensoft.net This enhances the stability of the liposome (B1194612) and allows for the attachment of targeting ligands to its surface, facilitating drug delivery to specific cells or tissues. mdpi.com

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, enabling them to form inclusion complexes with poorly soluble drugs. nih.govinnovareacademics.in The formation of a "drug-in-cyclodextrin-in-liposome" (DCL) system is a promising strategy to improve the solubility, stability, and controlled release of drugs. mdpi.com In this system, the drug-cyclodextrin inclusion complex is encapsulated within the aqueous core of a liposome. mdpi.com This approach has been shown to enhance the loading of drugs into liposomes and improve their therapeutic efficacy. mdpi.comresearchgate.net

| Delivery System | Mechanism of Action | Potential Advantages |

| Adamantane-Based Dendrimers | Covalent attachment or encapsulation of drugs within the dendrimer structure. | High drug loading capacity, controlled release, improved stability. units.itencyclopedia.pub |

| Adamantane-Containing Liposomes | Adamantane acts as an anchor in the lipid bilayer, allowing for surface modification. | Enhanced stability, targeted delivery. mdpi.compensoft.net |

| Cyclodextrin-Based Formulations | Formation of inclusion complexes with lipophilic drugs, which can then be incorporated into liposomes. | Increased drug solubility and stability, enhanced bioavailability. nih.govinnovareacademics.inmdpi.com |

Biomarker Discovery and Forensic Applications of Adamantane Metabolites

The study of how the body metabolizes adamantane-containing compounds is a growing area of research with significant implications for both medicine and law enforcement. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for identifying metabolites that can serve as biomarkers for disease or drug use. metabolon.commdpi.comnih.gov

Research has shown that adamantane moieties undergo hydroxylation by cytochrome P450 enzymes, with both secondary and tertiary carbons being potential sites of oxidation. nih.gov The resulting hydroxylated metabolites, such as this compound, can be further metabolized to dihydroxy derivatives. nih.gov Identifying these unique metabolic fingerprints is crucial for several reasons:

Biomarker Discovery: Adamantane metabolites can serve as biomarkers to monitor the efficacy and safety of adamantane-based drugs. metabolon.commdpi.com

Forensic Toxicology: The detection of specific adamantane metabolites can provide evidence of the use of certain drugs of abuse. nih.govresearchgate.net For instance, a rapid and sensitive UPLC-MS/MS method has been developed for the determination of amantadine (B194251) and rimantadine (B1662185) in human blood and urine for forensic purposes. researchgate.net

Advancements in Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in In the context of this compound synthesis, researchers are exploring more environmentally friendly methods.

A notable development is a method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride starting from 5-hydroxy-2-adamantanone (a constitutional isomer of this compound). google.com This process utilizes aqueous ammonia (B1221849) as a solvent and employs palladium-carbon hydrogenation, which offers high atom economy and avoids the use of expensive and hazardous reagents. google.com Such green approaches are not only safer and more economical but are also crucial for the sustainable development of industrial-scale production. google.commatanginicollege.ac.in

Exploration of New Therapeutic Areas and Diagnostic Applications

The unique physicochemical properties of the adamantane scaffold continue to inspire the exploration of new therapeutic applications. pensoft.net Derivatives of this compound are being investigated for a range of biological activities.

Recent studies have synthesized new derivatives of 5-hydroxyadamantan-2-one with various acids and evaluated their cerebrovascular anti-ischemic activity. researchgate.net Notably, esters of succinic acid and 5-hydroxyadamantan-2-one demonstrated a potent effect on cerebral circulation in ischemic conditions without causing hypotension. researchgate.net

The adamantane framework is also being incorporated into compounds targeting various receptors and enzymes, including:

Focal Adhesion Kinase (FAK) inhibitors for cancer therapy. epo.org

Cannabinoid type 2 (CB2) receptor ligands. mdpi.com

Mitochondrial uncouplers for nonalcoholic steatohepatitis. nih.gov

Furthermore, the development of adamantane derivatives for diagnostic purposes is an active area of research. pensoft.net The ability to attach imaging agents or probes to the adamantane scaffold opens up possibilities for creating novel diagnostic tools.

Multidisciplinary Research Collaborations in Adamantane Science

The advancement of adamantane science, particularly concerning compounds like this compound, is increasingly dependent on collaborations between researchers from diverse fields. mdpi.compensoft.net The journey from designing a new adamantane-based molecule to its potential clinical application requires expertise in:

Chemistry: For the synthesis and functionalization of adamantane derivatives. pensoft.netpensoft.net

Biology and Medicine: To evaluate the biological activity and therapeutic potential of these compounds. pensoft.netpensoft.net

Nanotechnology and Materials Science: For the development of advanced drug delivery systems and other materials. researchgate.netpensoft.net

These multidisciplinary collaborations are essential for translating fundamental knowledge into practical applications that can address significant challenges in medicine and technology. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-hydroxyadamantan-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves oxidation or hydroxylation of adamantane derivatives. For optimization, systematically vary reaction parameters (temperature, solvent, catalyst loading) and monitor outcomes via HPLC or GC-MS. Use SciFinder or Reaxys to cross-reference existing protocols and compare yields . Include detailed characterization data (e.g., melting points, NMR, IR) for novel intermediates, adhering to journal guidelines that limit main-text data to five compounds, with additional data in supplementary materials .

Q. How should researchers validate the identity and purity of this compound in experimental settings?

- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) with chromatographic methods (HPLC, TLC). Compare melting points and optical rotation (if applicable) to literature values. For novel derivatives, perform elemental analysis and high-resolution mass spectrometry. Ensure purity ≥95% via integration of chromatographic peaks, and document discrepancies in supplementary files .

Q. What are the key physicochemical properties of this compound that influence its reactivity in organic synthesis?

- Methodological Answer : Focus on steric hindrance from the adamantane framework and keto-enol tautomerism of the carbonyl group. Use computational tools (DFT calculations) to predict reactive sites. Experimentally probe acidity (pKa determination) and redox behavior (cyclic voltammetry). Tabulate properties like solubility in polar vs. nonpolar solvents (e.g., DMSO, hexane) to guide reaction design .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

- Methodological Answer : Conduct meta-analyses of existing studies to identify variables (e.g., cell lines, assay conditions). Replicate key experiments under standardized protocols, and perform statistical tests (ANOVA, t-tests) to assess significance. Use systematic review frameworks (e.g., Cochrane guidelines) to evaluate bias and data quality . Publish raw datasets in FAIR-compliant repositories for transparency .